molecular formula C16H20FN3O3S B6418454 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine CAS No. 1285859-90-6

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine

Cat. No.: B6418454
CAS No.: 1285859-90-6
M. Wt: 353.4 g/mol
InChI Key: XPCZLLGOMIJGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a fluorobenzenesulfonyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves sulfonylation reactions, where the fluorobenzenesulfonyl chloride reacts with the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole or piperazine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The oxazole and piperazine rings can interact with enzymes or receptors, modulating their activity. The fluorobenzenesulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 1,3-oxazole derivatives exhibit similar structural features and biological activities.

    Piperazine Derivatives: Compounds such as 1-(2-fluorobenzenesulfonyl)piperazine share the piperazine and sulfonyl moieties.

Uniqueness

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine is unique due to the combination of the oxazole and piperazine rings with the fluorobenzenesulfonyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-12-14(13(2)23-18-12)11-19-7-9-20(10-8-19)24(21,22)16-6-4-3-5-15(16)17/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCZLLGOMIJGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.